molecular formula C22H20N4O4 B12808641 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- CAS No. 51445-47-7

2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl-

Cat. No.: B12808641
CAS No.: 51445-47-7
M. Wt: 404.4 g/mol
InChI Key: KRHBJPIICLTYIE-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- is a complex organic compound belonging to the pteridine family. This compound is characterized by its unique structure, which includes two methoxyphenyl groups and two methyl groups attached to a pteridinedione core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of the methoxyphenyl and methyl groups. Common reagents used in these reactions include methoxybenzene, methyl iodide, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, including antioxidant and anticancer activities, is ongoing.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- exerts its effects involves interactions with various molecular targets. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. The compound’s ability to donate or accept electrons makes it particularly effective in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-hydroxyphenyl)-1,3-dimethyl-
  • 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-chlorophenyl)-1,3-dimethyl-
  • 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-nitrophenyl)-1,3-dimethyl-

Uniqueness

The presence of methoxy groups in 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- imparts unique electronic and steric properties, distinguishing it from other similar compounds. These properties influence its reactivity, solubility, and interactions with biological targets, making it a compound of particular interest in various research fields.

Biological Activity

2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- is a synthetic compound belonging to the pteridine class of compounds. Pteridines are known for their diverse biological activities and roles as coenzymes in various biochemical processes. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by two methoxyphenyl groups and two methyl groups at positions 1 and 3 of the pteridine ring. This structural configuration is believed to enhance its biological activity compared to other derivatives.

Property Value
Molecular Formula C₁₄H₁₈N₂O₄
Molecular Weight 270.244 g/mol
Density 1.371 g/cm³
Boiling Point N/A
Melting Point N/A

Biological Activities

Research indicates that pteridine derivatives exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that various pteridine derivatives can inhibit the growth of cancer cells. The specific compound under discussion has been noted for its potential to bind effectively to biological targets involved in cancer progression.
  • Antioxidant Properties : Pteridine derivatives are known to exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. The presence of methoxy groups may enhance this property by stabilizing free radicals.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, similar pteridine derivatives have shown inhibitory effects on dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis .

The biological activity of 2,4(1H,3H)-Pteridinedione is influenced by its ability to interact with various biological molecules:

  • Binding Affinity : Interaction studies suggest that the compound can effectively bind to proteins and enzymes due to its structural features. The methoxy groups enhance lipophilicity, improving membrane permeability and bioavailability.
  • Fluorescence Derivatization : Recent research indicates that this compound can serve as a fluorescence derivatization reagent for amines. This property is useful in analytical chemistry for detecting trace amounts of biomolecules .

Case Studies

Several studies have focused on the biological applications of 2,4(1H,3H)-Pteridinedione and its derivatives:

  • Anticancer Studies : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
  • Fluorescence Applications : Research highlighted the use of pteridinedione derivatives in fluorescence-based assays for detecting amino acids and other biomolecules in clinical samples. The emission maxima observed were around 330 nm for certain derivatized products .

Properties

CAS No.

51445-47-7

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

6,7-bis(4-methoxyphenyl)-1,3-dimethylpteridine-2,4-dione

InChI

InChI=1S/C22H20N4O4/c1-25-20-19(21(27)26(2)22(25)28)23-17(13-5-9-15(29-3)10-6-13)18(24-20)14-7-11-16(30-4)12-8-14/h5-12H,1-4H3

InChI Key

KRHBJPIICLTYIE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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